molecular formula C20H25N3O4S3 B2558163 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899732-10-6

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2558163
CAS No.: 899732-10-6
M. Wt: 467.62
InChI Key: IKFIWFKSQGZEFA-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a cyclohepta[b]thiophen-2-yl core modified with a carbamoyl group at position 3, a piperidine-4-carboxamide moiety linked via a sulfonyl group to a thiophen-2-yl substituent.

The cyclohepta[b]thiophen-2-yl scaffold provides a rigid, lipophilic framework, while the sulfonyl-piperidine-carboxamide group introduces hydrogen-bonding and polar interactions. The carbamoyl substituent may enhance solubility or modulate electronic properties.

Properties

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S3/c21-18(24)17-14-5-2-1-3-6-15(14)29-20(17)22-19(25)13-8-10-23(11-9-13)30(26,27)16-7-4-12-28-16/h4,7,12-13H,1-3,5-6,8-11H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFIWFKSQGZEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound exhibits the following chemical characteristics:

PropertyValue
Molecular FormulaC16H16N3O2S
Molecular Weight349.84 g/mol
CAS Number313386-31-1
Boiling Point445.2 ± 45.0 °C
Density1.420 ± 0.06 g/cm³
pKa11.29 ± 0.20

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The exact pathways are still under investigation but may involve modulation of signaling pathways relevant to inflammatory responses and cancer cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar activities. In vitro studies are needed to confirm these effects specifically for this compound.

Anticancer Properties

Preliminary studies suggest that compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. For example, a related piperidine derivative showed significant activity against Mycobacterium tuberculosis and Plasmodium falciparum . Future research should focus on evaluating the anticancer potential of the target compound through cell viability assays and mechanism elucidation.

Study on Piperidine Derivatives

A study involving a series of piperidine derivatives demonstrated their potential as effective antimicrobial agents against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum. The synthesized compounds were characterized using NMR and IR spectroscopy . The findings suggest that modifications in the piperidine structure can enhance biological activity.

Cytotoxicity Assessment

Another study highlighted the cytotoxic effects of a bis-piperidine alkaloid extracted from marine sources against various cancer cell lines . This underscores the importance of structural diversity in enhancing biological efficacy, which may also apply to this compound.

Comparison with Similar Compounds

Thiophene-2-carboxamide Analogues

describes 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues synthesized via Suzuki-Miyaura coupling. These compounds share a thiophene-carboxamide backbone but replace the cyclohepta[b]thiophen-2-yl core with a simpler thiophene ring and substitute the sulfonyl-piperidine group with a 4-methylpyridin-2-yl moiety. Key findings include:

  • Antibacterial Activity : These analogues demonstrated moderate to strong activity against Staphylococcus aureus (MIC values: 2–16 µg/mL), attributed to the pyridine-thiophene hybrid structure enhancing membrane penetration .

The sulfonyl-piperidine group may confer distinct pharmacokinetic properties, such as prolonged half-life due to increased metabolic stability.

Nitro-Substituted Cyclohepta[b]thiophen-2-yl Derivatives

details N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 722466-66-2), which shares the cyclohepta[b]thiophen-2-yl scaffold but differs in substituents:

  • Functional Groups: A cyano group at position 3 (vs. carbamoyl) and a nitro group on the thiophene-2-carboxamide moiety (vs. sulfonyl-piperidine).

Comparison: The target compound’s carbamoyl group may improve aqueous solubility relative to the cyano analogue, facilitating in vivo bioavailability. The sulfonyl-piperidine group offers a larger surface area for target engagement compared to the nitro-thiophene moiety.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Cyclohepta[b]thiophen-2-yl 3-carbamoyl, sulfonyl-piperidine Hypothesized enzyme inhibition
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () Thiophene 5-aryl, 4-methylpyridin-2-yl Antibacterial
N-(3-cyano-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide () Cyclohepta[b]thiophen-2-yl 3-cyano, 5-nitro-thiophene Undocumented

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